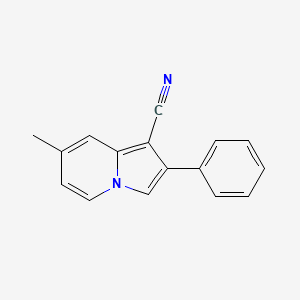

7-Methyl-2-phenylindolizine-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62456-06-8 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

7-methyl-2-phenylindolizine-1-carbonitrile |

InChI |

InChI=1S/C16H12N2/c1-12-7-8-18-11-15(13-5-3-2-4-6-13)14(10-17)16(18)9-12/h2-9,11H,1H3 |

InChI Key |

PLPDEGFDYKWGED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN2C=C1)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Reactivity and Advanced Functionalization of the Indolizine 1 Carbonitrile Core

Electrophilic Substitution Pathways on the Indolizine (B1195054) Ring

The indolizine ring system is known to readily undergo electrophilic substitution, with the position of attack being highly dependent on the nature and position of existing substituents. Theoretical calculations and experimental evidence indicate that the five-membered pyrrole-like ring is significantly more reactive towards electrophiles than the six-membered pyridine-like ring.

In general, electrophilic substitution on the indolizine core occurs preferentially at the C3 position. researchgate.net This is attributed to the highest electron density at this carbon atom. However, in the case of 7-Methyl-2-phenylindolizine-1-carbonitrile , the C1 and C3 positions are already substituted. The presence of an electron-withdrawing nitrile group at the C1 position deactivates the five-membered ring towards electrophilic attack to some extent.

Nitration of 2-phenylindolizine (B189232) derivatives has been shown to occur first on the phenyl ring, specifically at the para-position, yielding the 2-(p-nitrophenyl)indolizine. jbclinpharm.org Further nitration can then lead to the introduction of a nitro group at the C1 position of the indolizine ring. jbclinpharm.org Halogenation and other electrophilic substitution reactions are also expected to follow a similar pattern, with initial reaction on the more activated phenyl ring, followed by substitution on the indolizine nucleus, likely at the less sterically hindered and electronically available positions.

A Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a common electrophilic substitution. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org While this reaction typically occurs at the C3 position of indolizines, the substitution pattern of This compound would likely direct formylation to an available position on the six-membered ring, or potentially on the phenyl substituent, depending on the precise reaction conditions.

| Reaction | Electrophile | Typical Conditions | Predicted Outcome for 2-Phenylindolizine Analogues |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Concentrated acids, low temperature | Initial substitution at the para-position of the phenyl ring. |

| Halogenation | Br₂, Cl₂, I₂ | Lewis acid catalyst (e.g., FeBr₃) or without catalyst | Substitution on the phenyl ring and/or available positions on the indolizine core. |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 0-100 °C | Formylation at an available position on the six-membered ring or the phenyl group. |

C-H Functionalization Strategies for Indolizine Systems

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic systems. For indolizines, transition metal-catalyzed C-H activation has been extensively studied, providing routes to arylated, alkenylated, and alkylated derivatives.

Palladium and rhodium catalysts are commonly employed for the C-H functionalization of indolizines. ijpcbs.comnih.gov These reactions predominantly occur at the C3 position due to its high electron density and accessibility. However, with the C1 and C3 positions occupied in This compound , C-H functionalization would be directed to other sites. The C5 and C8 positions on the six-membered ring are potential targets for directed C-H activation, although this is less common than functionalization of the five-membered ring.

Metal-free C-H functionalization methods have also been developed for electron-rich heterocycles. These reactions often proceed via radical pathways or through the use of strong oxidants. For the target molecule, such strategies could potentially lead to functionalization at the methyl group or on the phenyl ring, depending on the specific reagents and conditions employed.

| C-H Functionalization Type | Catalyst/Reagent | Typical Coupling Partner | Potential Site of Functionalization on the Indolizine Core |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd(OAc)₂ or other Pd sources | Aryl halides, Arylboronic acids | Typically C3; for the target molecule, C5 or C8 are possibilities. |

| Rhodium-Catalyzed Alkenylation | [RhCp*Cl₂]₂ or similar Rh complexes | Alkenes | Predominantly C3. |

| Metal-Free Vinylation | Oxidant (e.g., (NH₄)₂S₂O₈) | Alkenes | C3, or other available positions under specific conditions. frontiersin.org |

Friedel-Crafts Reactions on Indolizine Derivatives

The Friedel-Crafts reaction is a classic method for the acylation and alkylation of aromatic rings. nih.govbeilstein-journals.org Given the electron-rich character of the indolizine nucleus, it readily undergoes Friedel-Crafts reactions. jbclinpharm.org Acylation of indolizines typically occurs at the C3 position, and if this position is blocked, acylation can proceed at C1. jbclinpharm.org

For This compound , both the C1 and C3 positions are substituted. However, Friedel-Crafts acylation of 2-phenylindolizine has been reported to yield a mixture of the 1,3-diacetyl derivative and the 2-(p-acetylphenyl)indolizine, indicating that the phenyl ring is also susceptible to acylation. jbclinpharm.org Therefore, it is plausible that under Friedel-Crafts conditions, acylation of the target molecule would occur on the phenyl substituent, likely at the para position.

The reaction conditions for Friedel-Crafts reactions on indolizines often require a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.net The choice of solvent can also influence the outcome of the reaction.

Derivatization at Specific Positions of this compound

Reactivity at the Phenyl Substituent

The phenyl group at the C2 position of the indolizine core is an important site for further functionalization. As an aromatic substituent, it can undergo electrophilic aromatic substitution reactions. The indolizine ring acts as an electron-donating group, thus activating the attached phenyl ring towards electrophilic attack, particularly at the ortho and para positions.

As mentioned previously, nitration of 2-phenylindolizine occurs preferentially at the para-position of the phenyl ring. jbclinpharm.org This regioselectivity is a general feature for electrophilic substitution on phenyl groups attached to electron-donating systems. Therefore, halogenation, sulfonation, and Friedel-Crafts acylation are also expected to proceed with a preference for the para-position of the phenyl ring in This compound .

Transformations Involving the Nitrile Group

The nitrile group at the C1 position is a versatile functional handle that can be converted into a variety of other functional groups. researchgate.netnih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. chemistrysteps.comcommonorganicchemistry.comchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating with a strong acid like hydrochloric acid to produce the corresponding carboxylic acid. chemistrysteps.comlibretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which can then be acidified to give the carboxylic acid. chemistrysteps.comchemguide.co.uk Under controlled conditions, partial hydrolysis to the amide can also be achieved. mdpi.comresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine. chemistrysteps.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney nickel or platinum. chim.it The resulting aminomethyl group at the C1 position opens up further avenues for derivatization, such as amide or sulfonamide formation.

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | aq. HCl, heat | Carboxylic acid (-COOH) |

| Alkaline Hydrolysis | 1. aq. NaOH, heat; 2. H₃O⁺ | Carboxylic acid (-COOH) |

| Partial Hydrolysis | Controlled acidic or basic conditions | Amide (-CONH₂) |

| Reduction | LiAlH₄ in ether or THF; or H₂ with Raney Ni/Pt | Primary amine (-CH₂NH₂) |

Computational and Theoretical Approaches in Indolizine 1 Carbonitrile Research

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used to understand the interactions between a ligand, such as 7-Methyl-2-phenylindolizine-1-carbonitrile, and a biological target, typically a protein or enzyme. researchgate.netnih.gov The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, which is crucial for drug design and discovery.

In studies involving indolizine-1-carbonitrile (B3051405) derivatives, molecular docking has been employed to investigate their potential as anti-microbial agents by targeting specific enzymes like fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.gov For instance, the docking of novel indolizine-1-carbonitrile compounds revealed probable binding modes within the active sites of these enzymes, helping to rationalize their observed biological activities. nih.gov Similarly, docking studies on 2-phenylindolizine (B189232) acetamide (B32628) derivatives against Topoisomerase-IV from S. pneumoniae have identified key hydrogen bonding interactions that contribute to their antibacterial effects. researchgate.net

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target enzyme would be obtained from a protein data bank.

Docking Simulation: Using software like AutoDock, the ligand is placed in the active site of the enzyme, and various conformations are sampled.

Scoring and Analysis: A scoring function is used to rank the different binding poses based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed to understand the basis of binding.

A hypothetical docking study of this compound into an enzyme active site might reveal the interactions summarized in the table below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Enzyme Active Site |

| Hydrogen Bonding | Nitrile (-CN) group | Amino acids with donor groups (e.g., Ser, Thr, Tyr) |

| Pi-Pi Stacking | Phenyl ring, Indolizine (B1195054) ring system | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Hydrophobic | Methyl (-CH3) group, Phenyl ring | Aliphatic and aromatic amino acids (e.g., Leu, Val, Ile) |

| Van der Waals | Entire molecule | Various residues in the binding pocket |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. mdpi.comnih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated environment that can mimic physiological conditions. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

The conformational flexibility of indolizine derivatives is influenced by the rotation around single bonds. nih.gov For instance, in a related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, three conformational degrees of freedom were identified due to free rotation around specific C-C single bonds. nih.gov MD simulations can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations.

A typical MD simulation protocol for this compound would involve:

System Setup: The molecule is placed in a simulation box, often solvated with water molecules to mimic an aqueous environment.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period, during which the trajectory of each atom is recorded.

Analysis: The trajectory is analyzed to understand conformational changes, intramolecular interactions, and interactions with the solvent.

The insights gained from MD simulations can reveal how the molecule might adapt its shape to fit into an enzyme's active site, a phenomenon crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. doaj.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of indolizine derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. doaj.org These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms to correlate these descriptors with the observed biological activity (e.g., IC50 values). doaj.org A QSAR study on a set of 25 indolizines utilized molecular descriptors to build models that could predict their IC50 values. doaj.org

For this compound, a QSAR model could be developed as part of a larger set of similar compounds to predict its activity against a specific target. The model could highlight which structural features are most important for activity, for example, the presence of the methyl group at the 7-position or the phenyl group at the 2-position.

| Descriptor Category | Example Descriptors | Potential Impact on Activity of this compound |

| Topological | Wiener index, Balaban index | Reflects the branching and connectivity of the indolizine core. |

| Electronic | HOMO/LUMO energies, Dipole moment | Influences the molecule's reactivity and ability to form polar interactions. |

| Steric | Molar refractivity, Molecular volume | Determines how well the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.netresearchgate.net It is a powerful tool for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

For this compound, DFT calculations can provide a deep understanding of its electronic characteristics. The distribution of electron density, for instance, can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting the molecule's reactivity in chemical reactions and its potential interaction with biological targets.

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Electronic Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.2 eV | Represents the energy of the highest energy electrons available to be donated. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Energy Gap | 4.4 eV | Indicates good chemical stability. |

| Dipole Moment | 3.5 D | Suggests a polar nature, which can influence solubility and binding. |

Conformational Analysis and Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key flexible bonds would be the one connecting the phenyl group to the indolizine core and potentially the orientation of the methyl group.

Computational methods can be used to calculate the energy of the molecule as a function of the torsion angle around these bonds. This generates a potential energy profile that shows the energy barriers between different conformations and identifies the most stable, low-energy conformers.

A structural investigation of a similar compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, revealed that its molecular conformation is stabilized by intramolecular interactions and π–π stacking. nih.gov Similar stabilizing forces, such as intramolecular hydrogen bonds or van der Waals interactions, could play a role in determining the preferred conformation of this compound.

In Silico Safety Profile Assessment Methodologies

In silico toxicology is a field that uses computational methods to predict the potential toxicity of chemical substances. nih.govresearchgate.netfrontiersin.org These methods are becoming increasingly important in the early stages of drug discovery to identify and filter out compounds with unfavorable safety profiles, thereby reducing the reliance on animal testing. nih.govnih.gov

The assessment of the safety profile of this compound would typically involve the use of various computational tools and models to predict a range of toxicity endpoints. These predictions are often based on large databases of known toxic compounds and the identification of structural alerts, which are molecular substructures known to be associated with toxicity. frontiersin.org

Commonly predicted toxicity endpoints include:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Various online tools can predict properties like oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage. nih.gov

Cardiotoxicity: The potential to cause heart damage. nih.gov

A framework for assessing in silico toxicity predictions often involves using multiple models and considering the applicability domain of each model to ensure the reliability of the prediction. europa.eu

| Predicted Endpoint | In Silico Tool (Example) | Predicted Outcome (Hypothetical) | Implication |

| hERG Inhibition | PreADMET, SwissADME | Low risk | Lower likelihood of causing cardiac arrhythmias. |

| Ames Mutagenicity | Toxtree, DEREK Nexus | Negative | Unlikely to be a mutagen. |

| Hepatotoxicity | DILIrank | Low concern | Lower probability of causing drug-induced liver injury. |

| Oral Bioavailability | SwissADME | Good | Likely to be well-absorbed when taken orally. |

Structure Activity Relationship Sar Studies on Indolizine 1 Carbonitrile Derivatives

Impact of Substituents on the Core Indolizine (B1195054) Framework

The biological activity of indolizine-1-carbonitrile (B3051405) derivatives is significantly influenced by the nature and position of substituents on the core framework. Modifications at various positions of the indolizine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on anti-mycobacterial agents has shown that functionalization at the 7-position of the indolizine ring plays a pivotal role in determining activity. A comparative study between a polar formyl group and a nonpolar methyl group at this position indicated that the polar substituent led to better activity. This suggests that the carbonyl functional group at C7 is important for molecular interactions with the target receptor. mdpi.com

In the context of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), a study on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates revealed that derivatives with a cyano group at the 7-position (7-cyanoindolines) were more active than their 7-methylindolizine (B155927) counterparts. This highlights the sensitivity of this position to substituent effects and the potential benefit of electron-withdrawing groups for this specific biological target.

Furthermore, the introduction of various substituents on the indolizine scaffold has been explored for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific arrangement of these functional groups can significantly influence the compound's physical, chemical, and biological characteristics. For instance, the addition of a chloro group can increase lipophilicity, which may enhance the ability of the compound to cross cell membranes and interact with intracellular targets.

The following table summarizes the impact of different substituents on the biological activity of indolizine derivatives based on available research findings.

| Position of Substitution | Substituent | Biological Activity | Reference |

| C7 | Formyl | Enhanced anti-mycobacterial activity compared to methyl | mdpi.com |

| C7 | Cyano | Enhanced COX-2 inhibitory activity compared to methyl | |

| C5 | Chloro | Potentially enhanced ability to cross cell membranes |

Positional Effects of Methyl and Phenyl Groups on Molecular Interactions

The specific placement of the methyl group at the C7 position and the phenyl group at the C2 position of the indolizine-1-carbonitrile scaffold has a profound effect on the molecule's three-dimensional conformation and its ability to engage in specific molecular interactions with biological targets.

In studies of anti-mycobacterial indolizine derivatives, the methyl group at the C7 position has been observed to participate in hydrophobic interactions with amino acid residues such as ILE 84 or PRO 85 within the binding pocket of the target enzyme. mdpi.com This highlights the importance of the C7 position in anchoring the molecule within a hydrophobic region of the active site.

A structural investigation of a closely related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, provides further insight into the types of interactions these substituents can mediate. The analysis of its crystal structure revealed the significant role of C—H⋯π interactions in the formation of the crystal lattice. nih.gov This suggests that the phenyl group at the C2 position and the methyl group at the C7 position can engage in favorable interactions with aromatic residues in a protein's active site. The phenyl group at C2, in particular, can contribute to the binding affinity through π-π stacking or hydrophobic interactions. Molecular docking studies on anti-mycobacterial agents also indicated that the phenyl group at the C2 position can have a significant impact on binding affinity, with its presence sometimes being detrimental to the docking score for certain targets. mdpi.com

Influence of the Nitrile Group on Molecular Recognition and Binding

The nitrile group at the C1 position of 7-Methyl-2-phenylindolizine-1-carbonitrile is a key functional group that significantly contributes to its molecular recognition and binding properties. The unique electronic and steric characteristics of the cyano group allow it to participate in a variety of non-covalent interactions with biological macromolecules.

The nitrile group is a strong hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. libretexts.orgresearchgate.netnih.govresearchgate.netrsc.org This enables it to form hydrogen bonds with suitable donor groups in a protein's active site, such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, or arginine. nih.gov This hydrogen bonding capability is crucial for the specific and high-affinity binding of the molecule to its target. For instance, in some enzyme inhibitors, the nitrile group has been shown to form a direct hydrogen bond with an arginine residue in the active site. nih.gov

Furthermore, the nitrile group is considered a bioisostere of other important functional groups like carbonyls, hydroxyls, and halogens. rsc.org This means it can mimic the interactions of these groups while offering advantages in terms of metabolic stability and pharmacokinetic properties. The linear geometry and small size of the nitrile group allow it to fit into sterically constrained binding pockets. nih.gov

The strong dipole moment of the nitrile group also enables it to engage in favorable dipole-dipole interactions with polar residues in the binding site. In some cases, the nitrile can interact with enzyme-bound metal ions through its nitrogen atom. nih.gov Molecular docking studies of various indolizine-1-carbonitrile derivatives have suggested the involvement of the nitrile group in key binding interactions, contributing to their antimicrobial and other biological activities.

The table below illustrates the potential interactions of the C1-nitrile group in a protein binding site.

| Type of Interaction | Interacting Partner in Protein | Consequence |

| Hydrogen Bond | Amino acid residues with H-bond donor groups (e.g., Ser, Thr, Arg) | Enhanced binding affinity and specificity |

| Dipole-Dipole Interaction | Polar amino acid residues | Contribution to overall binding energy |

| Metal Coordination | Enzyme-bound metal ions (e.g., Ca²⁺) | Stabilization of the ligand-protein complex |

Correlation between Structural Modifications and Molecular Target Interactions

A direct correlation exists between specific structural modifications of this compound derivatives and their interactions with molecular targets, which in turn dictates their biological activity.

In the development of anti-mycobacterial agents, molecular docking studies have revealed that indolizine derivatives can potentially target enzymes such as CYP121, malate (B86768) synthase, and DNA GyrB ATPase. mdpi.com The study highlighted that a methyl substituent at the C7 position of the indolizine ring participates in hydrophobic interactions with residues like ILE 84 or PRO 85 in the CYP121 receptor. mdpi.com Furthermore, a strong hydrogen bond was observed between the carbonyl of a benzoyl group (at a different position) and the NH of GLN 385. mdpi.com This demonstrates how specific substituents at defined positions contribute to the binding affinity for a particular target.

Similarly, in the context of COX-2 inhibitors, molecular modeling studies of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have provided insights into their binding modes. It was found that 7-cyanoindolines were more active than their 7-methyl counterparts. The molecular docking analysis suggested two distinct binding modes for each series, indicating that the substituent at the C7 position directly influences how the molecule orients itself within the COX-2 active site.

A study on 2-phenylindolizine (B189232) acetamide (B32628) derivatives as potential antimicrobial agents involved molecular docking against Topoisomerase-IV from S. pneumoniae. This study identified key hydrogen bonding interactions with amino acid residues such as Asp83, His74, His76, and Ser80. researchgate.net While not the exact target compound, this provides evidence for how the broader 2-phenylindolizine scaffold can interact with a specific enzyme, and how modifications to the substituents would alter these interactions.

The following table presents a summary of the correlation between structural features of indolizine derivatives and their interactions with specific molecular targets.

| Molecular Target | Key Structural Feature | Type of Interaction | Reference |

| CYP121 | 7-Methyl group | Hydrophobic interaction with ILE 84 or PRO 85 | mdpi.com |

| COX-2 | 7-Cyano group | Favorable binding mode for higher inhibitory activity | |

| Topoisomerase-IV | 2-Phenylindolizine scaffold | Hydrogen bonding with Asp83, His74, His76, Ser80 | researchgate.net |

Advanced Applications and Emerging Research Directions

Organic Electronics and Photovoltaic Materials Research

The π-electron-rich system of the indolizine (B1195054) core provides a robust foundation for the development of novel organic electronic materials. chim.it Research has focused on harnessing these properties for semiconductors and light-emitting devices.

Indolizine derivatives have been investigated as a class of organic semiconductors with tunable properties. Studies on thin films of various indolizine compounds have demonstrated polycrystalline structures with n-type semiconductor behavior. researchgate.net The thermal activation energy of electric conduction in these materials has been found to range between 0.32 and 1.07 eV, indicating their potential for electronic applications. researchgate.net

A significant advancement in this area is the design of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties into a single polycyclic framework. acs.orgchemrxiv.org This molecular architecture allows for precise modulation of the electronic structure and the HOMO-LUMO energy gap. acs.orgchemrxiv.org Organic field-effect transistors (OFETs) fabricated using these novel indoloindolizine materials have shown promising performance with ambipolar charge transport properties, meaning they can conduct both holes and electrons. chemrxiv.org The charge carrier mobility in these devices is comparable to other small-molecule organic semiconductors, establishing indoloindolizines as a viable platform for developing stable and efficient electronic devices. acs.orgchemrxiv.org

Table 1: Semiconductor Properties of Selected Indolizine Derivatives

| Compound Type | Behavior | Activation Energy (eV) | Application |

| Polycrystalline Thin Films | n-type semiconductor | 0.32 - 1.07 | General |

| π-Expanded Indoloindolizines | Ambipolar | Not specified | OFETs |

The inherent fluorescence of the indolizine core makes its derivatives highly suitable for use in organic light-emitting diodes (OLEDs). rsc.orgrsc.org Researchers have successfully synthesized indolizino[3,4,5-ab]isoindole derivatives that exhibit strong luminescence, with relative quantum yields as high as 90%. acs.org These compounds are being explored as potential alternatives to the commonly used electron-transport and emitting material, tris(8-hydroxyquinolinato)aluminum (Alq3). acs.org

OLED devices fabricated with these advanced indolizine derivatives have demonstrated impressive performance, achieving brightness levels as high as 10,000 cd/m². acs.org Notably, specific derivatives have been shown to produce a brilliant blue light emission, addressing a key challenge in the development of full-color OLED displays. acs.org The investigation of new substituted indolizines continues to aim at optimizing their optical properties for use as pure-color luminophores in next-generation optoelectronic devices. researchgate.net

Fluorescent Markers and Optical Probes Research

The favorable photophysical properties of indolizines, particularly their strong fluorescence, have led to extensive research into their use as dyes, markers, and sensors. rsc.orgrsc.orgresearchgate.net

A variety of synthetic strategies have been developed to produce structurally diverse and highly fluorescent indolizine derivatives. rsc.org Mild and efficient methods, such as acid-catalyzed two-component reactions, allow for the creation of a wide range of these compounds under metal-free conditions. nih.gov Studies have shown that the UV-vis absorption and fluorescence properties can be systematically tuned by altering the substituent groups on the indolizine rings. nih.gov

Other innovative synthetic routes include photochemical, base- and catalyst-free methods that yield polysubstituted indolizines. rsc.org One such approach led to the creation of the first known crystallochromic indolizine, a functional dye whose color in the solid state is dependent on the molecular conformation. rsc.org The classical 1,3-dipolar cycloaddition reaction involving pyridinium-N-methylides remains a cornerstone for synthesizing indolizine carboxylates, which serve as precursors for more complex derivatives. zenodo.org The structural analysis of compounds like methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate confirms the core skeleton's high fluorescent efficiency. nih.gov

Table 2: Photophysical Properties of Representative Fluorescent Indolizine Derivatives

| Derivative Class | Synthesis Method | Key Property | Application Potential |

| General Substituted Indolizines | Acid-catalyzed reaction | Tunable absorption/emission | Fluorescent Probes |

| Polysubstituted Indolizines | Photochemical route | Crystallochromism | Functional Dyes, Sensors |

| Indolizino[3,4,5-ab]isoindoles | 1,3-Dipolar cycloaddition | High quantum yield (~90%) | OLEDs, Markers |

Indolizine derivatives have also found application as spectroscopic sensitizers. Their ability to absorb light and transfer energy makes them suitable for processes such as photographic sensitization and fabric brightening. core.ac.uk In the context of renewable energy, substituted indolizines have been successfully employed as organic sensitizer (B1316253) components in dye-sensitized solar cells (DSSCs). chim.it The structural similarity of indolizines to the indole nucleus, a component of many biologically active molecules, has also prompted investigations into their potential as pharmacologically active agents, where sensitization and energy transfer mechanisms can be relevant. jbclinpharm.org

Broader Material Science Applications of Indolizine Derivatives

The versatility of the indolizine scaffold extends beyond the specific applications of organic electronics and fluorescent probes. Their robust chemical nature and tunable properties make them valuable building blocks in broader material science. acs.org They are used as functional dyes that exhibit significant resistance to light and heat. jbclinpharm.org Furthermore, indolizines serve as foundational structures for creating photoresponsive materials, which can change their properties upon exposure to light. chim.it The ability to merge the indolizine core with other aromatic systems, as seen in the development of indoloindolizines, opens new avenues for designing complex polycyclic aromatic compounds with tailored optoelectronic characteristics for a wide range of advanced material applications. chemrxiv.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-methyl-2-phenylindolizine-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : A prominent approach involves HFIP (1,1,1,3,3,3-hexafluoroisopropanol)-promoted Friedel–Crafts reactions, which enable functionalization at the C3 position of the indolizine core. For example, derivatives with substituents like 4-chlorophenyl or methoxyphenyl are synthesized using aryl glyoxals under HFIP catalysis, achieving yields up to 98% and high purity (melting points: 168–197°C). Optimizing solvent polarity and temperature is critical; HFIP enhances electrophilicity and stabilizes intermediates, improving regioselectivity .

- Key Data :

- Reaction Conditions : HFIP solvent, room temperature, 12–24 hours.

- Yields : 91–98% for carbonitrile derivatives.

- Characterization : NMR (δ 3.08–7.39 ppm for substituents), HRMS for molecular ion confirmation .

Q. How should researchers characterize this compound and its derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for methyl (δ ~3.08 ppm), phenyl (δ 7.15–7.39 ppm), and nitrile groups.

- HRMS : Validate molecular formulas (e.g., [M+H]+ ions matching theoretical values within 2 ppm error).

- X-ray Crystallography : Resolve substituent orientation and confirm regiochemistry (e.g., meta vs. para substitution) .

Q. What safety protocols are essential when handling nitrile-containing indolizines like this compound?

- Methodological Answer :

- Storage : Inert atmosphere (argon/nitrogen), sealed containers at –20°C to prevent hydrolysis.

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks (nitriles release toxic HCN upon decomposition).

- Spill Management : Neutralize with alkaline permanganate solutions before disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in Friedel–Crafts reactions?

- Methodological Answer :

- Isotopic Labeling : Track proton transfer pathways using deuterated HFIP.

- Computational Modeling : DFT calculations to identify transition states (e.g., carbocation stabilization by HFIP’s electron-withdrawing effect).

- Kinetic Studies : Monitor reaction rates under varying HFIP concentrations to confirm its role as a Lewis acid catalyst .

Q. What strategies resolve contradictions in biological activity data for indolizine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. naphthyl groups) on cytotoxicity. For example, ethyl carboxylate derivatives (e.g., compound 6u ) show lower IC50 values than nitriles in anticancer assays.

- Dose-Dependent Studies : Test compounds at 10–80 µg/mL to identify linear vs. non-linear response patterns (e.g., compound 2r in exhibits dose-dependent activity) .

Q. How can researchers optimize regioselectivity in indolizine functionalization?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the C3 position, while non-polar solvents may shift reactivity to C1.

- Catalyst Design : Transition metals (e.g., Pd) or Brønsted acids (e.g., p-TsOH) can direct substituent placement.

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance meta-selectivity in aryl glyoxal couplings .

Q. What advanced techniques validate the environmental stability of this compound?

- Methodological Answer :

- Microspectroscopic Imaging : Analyze surface adsorption on indoor materials (e.g., silica or cellulose) to assess degradation under UV/humidity.

- HPLC-MS Stability Assays : Monitor hydrolysis products (e.g., carboxylic acids) over 72 hours in simulated environmental conditions (pH 4–9) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the anticancer efficacy of indolizine nitriles vs. carboxylates?

- Methodological Answer :

- Bioavailability Differences : Carboxylates (e.g., 6u , 6v ) may exhibit better membrane permeability due to ester lipophilicity, whereas nitriles require metabolic activation.

- Assay Variability : MTT vs. apoptosis assays can yield divergent results; standardize protocols using a single cell line (e.g., MCF-7 breast cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.